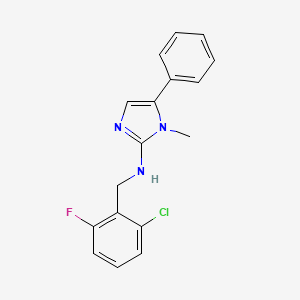![molecular formula C16H15ClN2O2 B11560675 N'-[(E)-(3-chlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11560675.png)
N'-[(E)-(3-chlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3-chlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group and a methylphenoxy group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the reaction of 3-chlorobenzaldehyde with 2-(3-methylphenoxy)acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N’-[(E)-(3-chlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against certain bacterial strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in inhibiting specific enzymes or pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular pathways, leading to changes in cellular processes and ultimately exerting its effects.
Comparison with Similar Compounds
N’-[(E)-(3-chlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide: This compound has a similar structure but with a different position of the methyl group on the phenoxy ring.
N’-[(E)-(3-chlorophenyl)methylidene]-2-(3,5-dimethylphenoxy)acetohydrazide: This compound has additional methyl groups on the phenoxy ring, which may affect its chemical properties and reactivity.
The uniqueness of N’-[(E)-(3-chlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H15ClN2O2 |
|---|---|
Molecular Weight |
302.75 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H15ClN2O2/c1-12-4-2-7-15(8-12)21-11-16(20)19-18-10-13-5-3-6-14(17)9-13/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
InChI Key |
YVESQSVBGXATHW-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11560606.png)
![N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B11560610.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11560611.png)
![4-butoxy-N-[(4-tert-butylphenyl)methyl]benzamide](/img/structure/B11560615.png)
acetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide](/img/structure/B11560620.png)
![4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11560627.png)
![2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B11560629.png)
![2-bromo-4-chloro-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11560635.png)
![10-Bromo-6-methyl-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11560648.png)

![4-[(2E)-2-(2,4-dichloro-5-nitrobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11560655.png)
![N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide](/img/structure/B11560656.png)
![4-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11560661.png)
